molecular formula C25H32N6O3 B1666396 Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)- CAS No. 89687-06-9

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-

Cat. No. B1666396
CAS RN: 89687-06-9
M. Wt: 464.6 g/mol
InChI Key: ASWMBQMBNVJRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 55453 is a radiated ionophore used as a high-affinity alpha 1-adrenergic receptor probe. It is a ligand that binds reversibly to rat hepatic plasma membranes with high affinity;  thus it can be useful for the molecular characterization of alpha 1-adrenergic receptors in tissues.

Scientific Research Applications

Synthesis and Quality Control

  • Synthesis of Impurities : This compound has been synthesized as an impurity in the production of terazosin hydrochloride, an antihypertensive drug. Its synthesis involved diazo reaction and hydrolysis processes, with its structure confirmed by MS and 1H-NMR techniques (Wu Hong-na et al., 2015).

Antimicrobial Properties

  • Antibacterial Activity : Research has indicated that derivatives of terazosin hydrochloride, which include this compound, show significant antibacterial activity. Synthesized derivatives were tested against various bacteria, demonstrating potent activity (Anshul Kumar et al., 2021).

Pharmacokinetics and Metabolism

  • Prazosin Metabolite Kinetics : A study on prazosin, a related compound, revealed that its metabolites, including structures similar to the compound , show distinct hypotensive activity and could contribute significantly to therapeutic effects (V. K. Piotrovskii et al., 2004).

Anticancer Research

  • Antitumor Agents : Novel quinazoline derivatives containing piperazine, similar to the compound of interest, have been synthesized and evaluated for their anticancer properties. Some of these compounds showed potent antiproliferative activities against various cancer cell lines (Wen Li et al., 2020).

Synthesis Techniques

  • Improved Synthesis Methods : Research has focused on the improved synthesis of related compounds used in antihypertensive drugs. These methods have implications for the synthesis of various quinazoline and piperazine derivatives (C. Ramesh et al., 2006).

  • Synthesis of Piperazine Derivatives : Studies have also been conducted on the synthesis of piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones, exploring their cytotoxicity against various cancer cell lines (Sheng-li Cao et al., 2009).

Antimicrobial and Antitumor Applications

  • Antifungal and Antibacterial Activities : Some quinazoline derivatives have shown antimicrobial activities. Specifically, N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine exhibited antifungal and antibacterial properties (A. Kale et al., 2017).

  • In Vitro Antitumor Activity : Quinazolinone derivatives with dithiocarbamate side chains have been synthesized and evaluated for their antitumor activities. These compounds, related to the queried compound, showed notable inhibitory activity against leukemia cells (Sheng-li Cao et al., 2005).

properties

CAS RN

89687-06-9

Product Name

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-

Molecular Formula

C25H32N6O3

Molecular Weight

464.6 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-(4-aminophenyl)pentan-1-one

InChI

InChI=1S/C25H32N6O3/c1-33-21-15-19-20(16-22(21)34-2)28-25(29-24(19)27)31-13-11-30(12-14-31)23(32)6-4-3-5-17-7-9-18(26)10-8-17/h7-10,15-16H,3-6,11-14,26H2,1-2H3,(H2,27,28,29)

InChI Key

ASWMBQMBNVJRQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCC4=CC=C(C=C4)N)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCC4=CC=C(C=C4)N)N)OC

Appearance

Solid powder

Other CAS RN

89687-06-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(125)I-A55453
4-amino-6,7-dimethoxy-2-(4'-(5''-(3'''-(125)I-iodo-4'''-aminophenyl)pentanoyl)-1'-piperazinyl)quinazoline
A 55453
A 55453, (125I)-labeled
A-55453
A55453

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-
Reactant of Route 2
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-
Reactant of Route 3
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-
Reactant of Route 4
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-
Reactant of Route 5
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-
Reactant of Route 6
Reactant of Route 6
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(5-(4-aminophenyl)-1-oxopentyl)-

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